Cas no 729610-05-3 ((2S)-2-(2-methylphenyl)oxirane)

(2S)-2-(2-methylphenyl)oxirane is a chiral epoxide compound characterized by its stereospecific (S)-configuration and a 2-methylphenyl substituent. This structure imparts reactivity suitable for asymmetric synthesis, particularly in the formation of enantiomerically pure intermediates for pharmaceuticals and fine chemicals. Its oxirane ring offers a versatile handle for nucleophilic ring-opening reactions, enabling the introduction of functional groups with high regioselectivity. The compound’s stability under controlled conditions and predictable reactivity make it a valuable building block in organic synthesis. Its chiral purity is critical for applications requiring precise stereochemical outcomes, such as in the development of active pharmaceutical ingredients (APIs) or chiral ligands.
(2S)-2-(2-methylphenyl)oxirane structure
729610-05-3 structure
Product name:(2S)-2-(2-methylphenyl)oxirane
CAS No:729610-05-3
MF:C9H10O
MW:134.175102710724
CID:4160790
PubChem ID:40580663

(2S)-2-(2-methylphenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane, (2-methylphenyl)-, (2S)-
    • Oxirane, 2-(2-methylphenyl)-, (2S)-
    • (2S)-2-(2-methylphenyl)oxirane
    • EN300-1828051
    • SCHEMBL8524358
    • AKOS021450926
    • 729610-05-3
    • Inchi: InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m1/s1
    • InChI Key: AUFMIJGTPFQWAN-SECBINFHSA-N

Computed Properties

  • Exact Mass: 134.073164938Da
  • Monoisotopic Mass: 134.073164938Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12.5Ų

(2S)-2-(2-methylphenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1828051-1.0g
(2S)-2-(2-methylphenyl)oxirane
729610-05-3
1g
$1543.0 2023-06-02
Enamine
EN300-1828051-2.5g
(2S)-2-(2-methylphenyl)oxirane
729610-05-3
2.5g
$1370.0 2023-09-19
Enamine
EN300-1828051-5g
(2S)-2-(2-methylphenyl)oxirane
729610-05-3
5g
$2028.0 2023-09-19
Enamine
EN300-1828051-10.0g
(2S)-2-(2-methylphenyl)oxirane
729610-05-3
10g
$6635.0 2023-06-02
Enamine
EN300-1828051-0.05g
(2S)-2-(2-methylphenyl)oxirane
729610-05-3
0.05g
$587.0 2023-09-19
Enamine
EN300-1828051-1g
(2S)-2-(2-methylphenyl)oxirane
729610-05-3
1g
$699.0 2023-09-19
Enamine
EN300-1828051-0.5g
(2S)-2-(2-methylphenyl)oxirane
729610-05-3
0.5g
$671.0 2023-09-19
Enamine
EN300-1828051-5.0g
(2S)-2-(2-methylphenyl)oxirane
729610-05-3
5g
$4475.0 2023-06-02
Enamine
EN300-1828051-0.1g
(2S)-2-(2-methylphenyl)oxirane
729610-05-3
0.1g
$615.0 2023-09-19
Enamine
EN300-1828051-0.25g
(2S)-2-(2-methylphenyl)oxirane
729610-05-3
0.25g
$642.0 2023-09-19

Additional information on (2S)-2-(2-methylphenyl)oxirane

Introduction to (2S)-2-(2-methylphenyl)oxirane and Its Significance in Modern Chemical Research

The compound with the CAS number 729610-05-3 is known as (2S)-2-(2-methylphenyl)oxirane, a chiral epoxide derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This molecule, characterized by its specific stereochemistry and structural features, plays a crucial role in the development of novel therapeutic agents and advanced chemical synthesis techniques.

Epoxides are a class of heterocyclic compounds that contain a three-membered ring with one oxygen atom. They are highly reactive intermediates and are widely used in organic synthesis due to their ability to undergo various transformations, including ring-opening reactions. The stereochemistry of epoxides, particularly the configuration at the chiral center, is of paramount importance in determining the biological activity and chemical properties of the resulting compounds.

In the case of (2S)-2-(2-methylphenyl)oxirane, the (S)-configuration at the chiral center imparts unique reactivity and selectivity, making it a valuable building block in the synthesis of enantiomerically pure compounds. These enantiomerically pure compounds are highly sought after in pharmaceutical applications, as they often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Recent advancements in synthetic chemistry have highlighted the utility of chiral epoxides like (2S)-2-(2-methylphenyl)oxirane in constructing complex molecular architectures. For instance, researchers have utilized this compound as a key intermediate in the synthesis of protease inhibitors, which are critical for treating various diseases, including HIV and cancer. The ability to precisely control the stereochemistry of these intermediates allows for the development of highly specific inhibitors that target disease-causing enzymes with minimal off-target effects.

The structural features of (2S)-2-(2-methylphenyl)oxirane also make it an attractive candidate for studying mechanistic aspects of organic reactions. The presence of a bulky methyl group at the para position relative to the epoxide ring influences its reactivity, providing insights into how steric and electronic factors govern chemical transformations. Such studies are essential for developing more efficient synthetic methodologies and understanding reaction mechanisms at a fundamental level.

Moreover, the applications of (2S)-2-(2-methylphenyl)oxirane extend beyond pharmaceuticals. In materials science, for example, chiral epoxides are used to create polymers with tailored optical and mechanical properties. The precise control over stereochemistry allows for the design of materials with specific functionalities, such as liquid crystals or biodegradable polymers.

The CAS number 729610-05-3 provides a unique identifier for this compound, facilitating its use in databases, literature references, and regulatory compliance. This standardized nomenclature ensures that researchers worldwide can accurately identify and utilize this compound in their studies.

In conclusion, (2S)-2-(2-methylphenyl)oxirane is a versatile and significant compound in modern chemical research. Its unique structural and stereochemical features make it invaluable for developing novel pharmaceuticals, understanding reaction mechanisms, and creating advanced materials. As research continues to evolve, the applications and importance of this compound are likely to expand further, solidifying its role as a cornerstone in both academic and industrial settings.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd